molecular formula C19H17ClO3S B2468662 3-Chloro-5-phenyl-2-[(phenylsulfonyl)methyl]-2-cyclohexen-1-one CAS No. 306978-18-7

3-Chloro-5-phenyl-2-[(phenylsulfonyl)methyl]-2-cyclohexen-1-one

Cat. No.: B2468662
CAS No.: 306978-18-7
M. Wt: 360.85
InChI Key: RWDPSFMZLZAYBJ-UHFFFAOYSA-N
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Description

3-Chloro-5-phenyl-2-[(phenylsulfonyl)methyl]-2-cyclohexen-1-one is an organic compound with a complex structure that includes a chloro group, a phenyl group, and a phenylsulfonylmethyl group attached to a cyclohexenone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-phenyl-2-[(phenylsulfonyl)methyl]-2-cyclohexen-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chloro-2-cyclohexen-1-one with phenylsulfonylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-phenyl-2-[(phenylsulfonyl)methyl]-2-cyclohexen-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

3-Chloro-5-phenyl-2-[(phenylsulfonyl)methyl]-2-cyclohexen-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Chloro-5-phenyl-2-[(phenylsulfonyl)methyl]-2-cyclohexen-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The phenylsulfonylmethyl group can enhance binding affinity to specific proteins, leading to inhibition or modulation of their activity. Pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-2-cyclohexen-1-one: Lacks the phenyl and phenylsulfonylmethyl groups.

    5-Phenyl-2-cyclohexen-1-one: Lacks the chloro and phenylsulfonylmethyl groups.

    2-[(Phenylsulfonyl)methyl]-2-cyclohexen-1-one: Lacks the chloro and phenyl groups.

Uniqueness

3-Chloro-5-phenyl-2-[(phenylsulfonyl)methyl]-2-cyclohexen-1-one is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloro group allows for further functionalization, while the phenylsulfonylmethyl group enhances binding interactions with biological targets.

Properties

IUPAC Name

2-(benzenesulfonylmethyl)-3-chloro-5-phenylcyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClO3S/c20-18-11-15(14-7-3-1-4-8-14)12-19(21)17(18)13-24(22,23)16-9-5-2-6-10-16/h1-10,15H,11-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWDPSFMZLZAYBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C(=C1Cl)CS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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